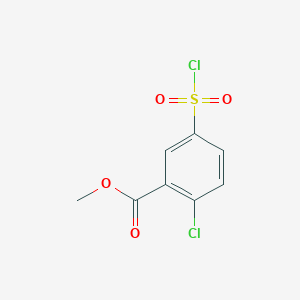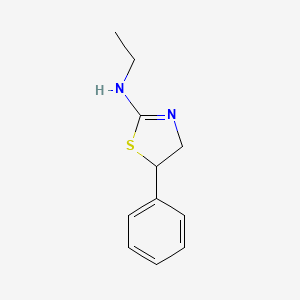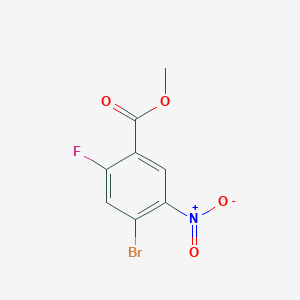![molecular formula C10H14N2O2 B1418603 methyl N-[(4-aminophenyl)methyl]-N-methylcarbamate CAS No. 1156184-09-6](/img/structure/B1418603.png)
methyl N-[(4-aminophenyl)methyl]-N-methylcarbamate
Vue d'ensemble
Description
Methyl N-[(4-aminophenyl)methyl]-N-methylcarbamate is a compound with the CAS Number: 1156184-09-6 . It has a molecular weight of 194.23 . The IUPAC name for this compound is methyl 4-aminobenzyl (methyl)carbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14N2O2/c1-12(10(13)14-2)7-8-3-5-9(11)6-4-8/h3-6H,7,11H2,1-2H3 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is an oil at room temperature . More detailed physical and chemical properties were not available in the search results.Applications De Recherche Scientifique
Modifications and Metabolic Pathways
Methylcarbamate insecticides, including carbaryl and carbofuran, undergo various biological and nonbiological modifications such as hydrolysis, oxidation, dealkylation, and conjugation in animals, plants, and insects. These processes result in the formation of hydroxylated derivatives, N-hydroxymethyl derivatives, and other metabolites. Hydrolysis is a significant metabolic pathway for compounds like carbofuran in animals, leading to various intermediate and end products that are eventually conjugated, stored, or excreted (Knaak, 1971).
Chemical Synthesis and Labeling
Radiolabeled N-methylcarbamate insecticides have been synthesized for research purposes, utilizing methyl isocyanate-C14. This process is crucial for studying the environmental fate and metabolic pathways of these compounds in biological systems. The labeling of the methyl or carbonyl group is particularly desirable due to the synthetic versatility and significance of the N-methylcarbamoyl group in the biological activity of these compounds (J. Krishna, H. W. Dorough, J. Casida, 1962).
Oxidation Processes
The oxidation of carbamate pesticides, such as aminocarb, has been studied to understand the electron transfer stoichiometry and principal oxidation products. These studies provide insights into the environmental persistence and degradation pathways of these compounds, which is crucial for assessing their environmental impact and designing more eco-friendly alternatives (Q.Gordon Von Nehring, J. L. Anderson, 1988).
Intramolecular Reactions
Research has also focused on the intramolecular nucleophilic reactions of compounds related to N-methylcarbamates, such as p-nitrophenyl N-(2-mercaptophenyl)-N-methylcarbamate. These studies contribute to our understanding of the chemical reactivity and potential applications of these compounds in synthetic organic chemistry (T. Fife, J. Hutchins, M. S. Wang, 1975).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302, H315, H319, and H335, suggesting that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
methyl N-[(4-aminophenyl)methyl]-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-12(10(13)14-2)7-8-3-5-9(11)6-4-8/h3-6H,7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBOKRAZDJDMMIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-[(4-aminophenyl)methyl]-N-methylcarbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



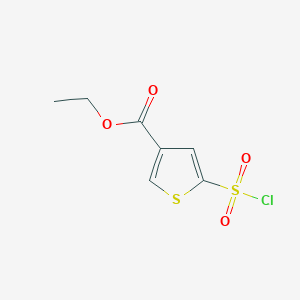
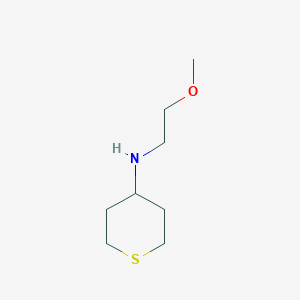
![3-[4-(2-Chloro-6-fluorobenzyl)piperazin-1-yl]propanoic acid](/img/structure/B1418525.png)
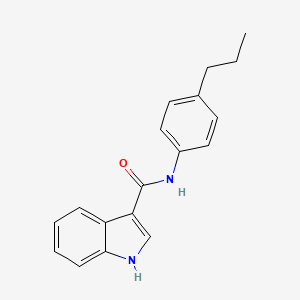
![1-[4-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid](/img/structure/B1418529.png)
![1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1418531.png)
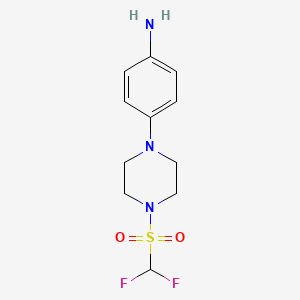
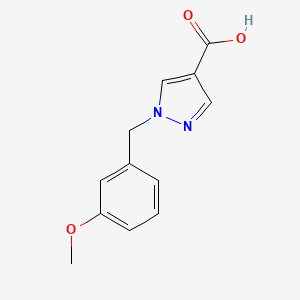
![2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide](/img/structure/B1418536.png)
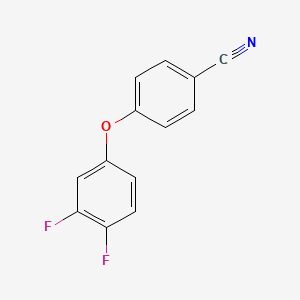
![Tert-butyl[(3,4-dimethylphenyl)methyl]amine](/img/structure/B1418539.png)
